molecular formula C12H14O3 B164232 Ethyl 2-methyl-3-phenyloxirane-2-carboxylate CAS No. 41232-97-7

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Cat. No. B164232
CAS RN: 41232-97-7
M. Wt: 206.24 g/mol
InChI Key: PTJLNEHAZVPEFQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as Ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate, is a chemical compound with the linear formula C12H14O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is based on structures generated from information available in ECHA’s databases . The molecular formula is C12H14O3 .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is a clear, colorless to pale yellow viscous liquid to solid . It has a sweet fruity aroma reminiscent of berries . It is sparingly soluble in water but soluble in ethanol . The boiling point is 295-297°C (decomposes) .

Scientific Research Applications

Hypoglycemic Activity

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate demonstrates significant potential in medical research, particularly in the study of blood glucose regulation. It has been synthesized and evaluated for its hypoglycemic activity. Notably, certain derivatives of this compound have shown remarkable blood glucose lowering activities in fasted rats. Specifically, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited the most favorable activity, highlighting its potential in diabetes research (Eistetter & Wolf, 1982).

Annulation and Synthesis

This compound plays a crucial role in chemical synthesis, particularly in annulation processes. It acts as a 1,4-dipole synthon in [4 + 2] annulations with N-tosylimines, resulting in the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yield, which is vital for efficient synthesis in organic chemistry (Zhu, Lan & Kwon, 2003).

Epoxidation and Derivative Synthesis

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is also significant in the synthesis of homochiral derivatives and dioxirane derivatives. These compounds are crucial for various chemical reactions, including epoxidation, which is a critical step in many organic synthesis pathways (Brown, Marples, Smith & Walton, 1995).

Safety And Hazards

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is classified as Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLNEHAZVPEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488661
Record name Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

CAS RN

41232-97-7
Record name Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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